Agn-PC-00aipw

Description

Agn-PC-00aipw (assumed to correspond to the compound with CAS No. 1046861-20-4 based on available evidence) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key characteristics include:

- Physicochemical Properties:

- LogP: Experimental LogP values vary depending on the calculation method:

- XLOGP3: 2.15

- MLOGP: 1.64

- WLOGP: 0.78

- BBB Permeability: Capable of crossing the blood-brain barrier. CYP Inhibition: No significant inhibition of cytochrome P450 enzymes. P-gp Substrate: Not a substrate for P-glycoprotein efflux pumps .

- Synthesis: Synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

Properties

CAS No. |

884330-18-1 |

|---|---|

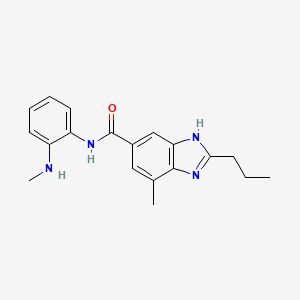

Molecular Formula |

C19H22N4O |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

7-methyl-N-[2-(methylamino)phenyl]-2-propyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C19H22N4O/c1-4-7-17-21-16-11-13(10-12(2)18(16)23-17)19(24)22-15-9-6-5-8-14(15)20-3/h5-6,8-11,20H,4,7H2,1-3H3,(H,21,23)(H,22,24) |

InChI Key |

RIKIEVHAUQWLGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)NC3=CC=CC=C3NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Agn-PC-00aipw” involves multiple steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained. The synthetic route may involve:

Step 1: Preparation of the initial reactants.

Step 2: Catalytic reaction under controlled temperature.

Step 3: Purification and isolation of the intermediate product.

Step 4: Final reaction to obtain “this compound”.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

Bulk preparation of reactants: .

Continuous monitoring of reaction conditions: .

Automated purification systems: .

Quality control measures: to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“Agn-PC-00aipw” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized products.

Reduction: Can be reduced using specific reducing agents.

Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Specific catalysts that facilitate the reaction without being consumed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May produce oxidized derivatives with altered functional groups.

Reduction: Results in reduced forms with different chemical properties.

Substitution: Leads to new compounds with substituted functional groups.

Scientific Research Applications

“Agn-PC-00aipw” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of “Agn-PC-00aipw” involves its interaction with specific molecular targets and pathways. It may:

Bind to specific receptors: on the surface of cells.

Inhibit or activate enzymes: involved in metabolic pathways.

Modulate signaling pathways: that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-00aipw belongs to a class of halogenated phenylboronic acids. Below is a detailed comparison with structurally analogous compounds (similarity scores: 0.71–0.87) from the same chemical family :

Structural and Functional Similarities

(3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol

- Key Differences :

- Identical molecular formula to this compound but distinct substitution pattern (bromo and chloro groups at positions 3 and 5 vs. This compound’s undisclosed positions).

- Similar LogP (XLOGP3: 2.15) and solubility (0.24 mg/mL) .

(6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.85)

- Molecular Formula : C₆H₄BBrCl₂O₂

- Molecular Weight : 269.72 g/mol

- Key Differences :

- Additional chlorine substituent increases molecular weight and polarity (TPSA: 40.46 Ų).

- Higher LogP (XLOGP3: 2.98) due to enhanced lipophilicity from dichloro substitution .

(4-Bromo-2-fluorophenyl)boronic acid (Similarity: 0.71)

- Molecular Formula : C₆H₅BBrFO₂

- Molecular Weight : 218.82 g/mol

- Key Differences :

- Fluorine substitution reduces molecular weight and alters electronic properties.

- Lower LogP (XLOGP3: 1.92) compared to this compound, improving aqueous solubility .

Key Research Findings

Structure-Activity Relationships (SAR) :

- Halogen Position : Bromine at the meta position (e.g., 3-Bromo-5-chlorophenyl) enhances stability in cross-coupling reactions compared to ortho-substituted analogs .

- Solubility vs. Permeability Trade-off : Fluorine substitution improves solubility but reduces BBB penetration, highlighting the need for balanced substituent selection in drug design .

Pharmacokinetic Insights :

- This compound’s high GI absorption and BBB permeability make it a candidate for central nervous system (CNS) targeting, whereas dichloro-substituted analogs may be better suited for peripheral applications .

Biological Activity

Agn-PC-00aipw is a compound of interest in the field of biomedical research, particularly for its potential therapeutic applications. Understanding its biological activity is crucial for elucidating its mechanisms of action and therapeutic potential. This article synthesizes findings from various studies, highlighting the compound's biological effects, mechanisms, and implications for future research.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Hormonal Modulation : Compounds like PC-SPES, which share structural similarities with this compound, have shown estrogenic activity. This activity can influence gene expression related to cell proliferation and apoptosis in cancer cells .

- Gene Expression Alteration : Studies utilizing cDNA microarray analysis have demonstrated that exposure to herbal compounds can significantly alter gene expression profiles. For instance, PC-SPES was found to down-regulate genes involved in cell cycle regulation and androgen response in prostate carcinoma cells .

- Cytotoxic Effects : The cytotoxicity observed in related studies suggests that this compound may also induce cell death through similar pathways, particularly in cancerous cells.

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

Note: Further research is needed to specifically evaluate this compound.

Case Studies

While direct case studies on this compound are scarce, analogous studies provide valuable insights:

- Case Study 1 : A clinical trial involving PC-SPES demonstrated significant biochemical responses in patients with advanced prostate cancer. The study highlighted the compound's ability to alter gene expression linked to tumor growth and survival .

Research Findings

Recent findings underscore the need for further investigation into this compound's biological activities:

- Gene Expression Profiles : Similar compounds have been shown to affect numerous genes involved in critical cellular processes. This suggests that this compound may have a complex interaction with cellular pathways that warrant detailed exploration.

- Therapeutic Potential : Given the promising results from related compounds, there is potential for this compound to be developed as a therapeutic agent, particularly in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.